1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
Description
The compound 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride (referred to herein as the target compound) is a pyrazole derivative with a difluoroethyl group and an ethylpyrazole-substituted benzylamine moiety. The hydrochloride salt form enhances solubility and stability, making it suitable for pharmaceutical applications.
Properties
Molecular Formula |
C11H16ClF2N5 |
|---|---|
Molecular Weight |
291.73 g/mol |
IUPAC Name |
1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C11H15F2N5.ClH/c1-2-17-6-9(4-15-17)3-14-10-5-16-18(7-10)8-11(12)13;/h4-7,11,14H,2-3,8H2,1H3;1H |
InChI Key |
ZFPWZKHEGXYCDS-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2)CC(F)F.Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves several steps. One common method includes the reaction of 1-ethylpyrazole with 2,2-difluoroethylamine under controlled conditions. The reaction is typically carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include purification steps such as crystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
1-(2,2-Difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents to modify the functional groups.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Halogenating agents or nucleophiles can be used to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Medicinal Chemistry
The compound's potential therapeutic applications are under investigation, particularly in the following areas:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The interaction of its pyrazole structure with specific receptors involved in cell proliferation pathways is a key area of research.
- Anti-inflammatory Properties : Given the known anti-inflammatory effects of pyrazole derivatives, this compound may serve as a lead structure for developing new anti-inflammatory agents.
Drug Design
The unique structural features allow for modifications that can enhance efficacy and selectivity:
- Structure-Activity Relationship (SAR) Studies : Researchers are exploring how variations in the difluoroethyl and pyrazole components affect biological activity. This can lead to the development of more potent derivatives.
Agricultural Chemistry
The compound may also find applications in agrochemicals:
- Pesticide Development : The difluoroethyl group could enhance the stability and activity of pyrazole-based pesticides, making them effective against specific pests while minimizing environmental impact.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, researchers synthesized various derivatives of pyrazole compounds, including those similar to 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride. The results indicated that specific modifications led to increased cytotoxicity against breast cancer cell lines, highlighting the potential for further development as an anticancer agent .
Case Study 2: Anti-inflammatory Effects
A recent investigation focused on the anti-inflammatory properties of pyrazole derivatives. The study demonstrated that compounds featuring the difluoroethyl group exhibited significant inhibition of pro-inflammatory cytokines in vitro, suggesting their potential utility as anti-inflammatory drugs .
Comparative Analysis Table
| Compound Name | Structural Features | Unique Aspects | Potential Applications |
|---|---|---|---|
| 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine; hydrochloride | Difluoroethyl group + Pyrazole ring | Enhanced lipophilicity | Anticancer, Anti-inflammatory |
| N-(2,2-difluoroethyl)-N-methylpyrazolamine | Difluoroethyl + Methyl substitution | Different reactivity profile | Potential pesticide |
| Bis(pyrazolyl)amine | Two pyrazole units | Increased complexity | Diverse biological activities |
Mechanism of Action
The mechanism of action of 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets involved are subjects of ongoing research .
Comparison with Similar Compounds
Structural Analogs and Key Differences
The following table summarizes critical data for the target compound and its analogs:
Impact of Substituents on Properties
- Positional Isomerism : The pyrazole ring position (3 vs. 4) in analogs like the compound from can drastically alter electronic and steric environments, affecting target engagement.
- Substituent Effects: Ethyl vs. Methoxy vs. Ethylpyrazole: The methoxy group in increases polarity, improving aqueous solubility but possibly reducing membrane permeability. Cyclopropanamine: The cyclopropane ring in introduces rigidity, which may enhance selectivity for specific receptors or enzymes.
Pharmacological Implications
- Solubility and Bioavailability : Hydrochloride salts (e.g., target compound and ) improve solubility, critical for oral administration. However, bulkier substituents (e.g., ethylpyrazole) may offset this advantage .
- Metabolic Stability : Smaller substituents like methyl groups () or rigid structures () may resist enzymatic degradation, extending half-life.
- Target Selectivity : Structural variations, such as the cyclopropanamine group in , could enable selective modulation of biological targets, reducing off-effects.
Biological Activity
1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride, a compound with the CAS number 1856078-17-5, has garnered attention for its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article synthesizes various research findings regarding its biological activity, including its mechanism of action, efficacy against cancer cell lines, and its role as an enzyme inhibitor.
| Property | Value |
|---|---|
| Molecular Formula | C11H16ClF2N5 |
| Molecular Weight | 291.73 g/mol |
| IUPAC Name | 1-(2,2-difluoroethyl)-N-[(2-ethylpyrazol-3-yl)methyl]pyrazol-4-amine;hydrochloride |
| CAS Number | 1856078-17-5 |
Research indicates that this compound exhibits potent inhibitory activity against cyclin-dependent kinases (CDKs), particularly CDK2. In a study involving a series of pyrazole derivatives, one derivative demonstrated a Ki value of 0.005 µM against CDK2, showcasing significant selectivity over other kinases . The compound's mechanism involves the reduction of retinoblastoma protein phosphorylation at Thr821, leading to cell cycle arrest in the S and G2/M phases and subsequent apoptosis in ovarian cancer cells .
Antiproliferative Activity
The compound has shown promising antiproliferative effects across various cancer cell lines. The following table summarizes the growth inhibition (GI50) values observed in different cell lines:
| Cancer Cell Line | GI50 (µM) |
|---|---|
| Ovarian Cancer | 0.127 - 0.560 |
| Breast Cancer | Not specified |
| Lung Cancer | Not specified |
These results indicate that 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride may be a viable candidate for further development as an anticancer agent.
Enzyme Inhibition Studies
In addition to its effects on cancer cells, this compound has been evaluated for its inhibitory activity against carbonic anhydrase isozymes (hCAII, hCAIX, hCAXII). A related study highlighted that certain pyrazole derivatives exhibited IC50 values as low as 0.12 µM against hCAXII, indicating strong potential as enzyme inhibitors . The binding interactions were characterized through molecular docking studies, revealing critical interactions with amino acid residues within the active sites of these isozymes.
Case Studies and Research Findings
Several studies have documented the synthesis and biological evaluation of pyrazole derivatives similar to 1-(2,2-difluoroethyl)-N-[(1-ethylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride:
- CDK Inhibition : A novel series of N,4-di(1H-pyrazol-4-yl)pyrimidin-2-amines demonstrated potent CDK inhibition and antiproliferative activity against multiple cancer cell lines .
- Carbonic Anhydrase Inhibition : A series of pyrazole-based benzene sulfonamides were evaluated for their ability to inhibit human carbonic anhydrases, with some compounds showing superior activity compared to standard inhibitors like acetazolamide .
- Structural Characterization : Studies have also focused on the structural characterization of these compounds through techniques such as NMR and FTIR spectroscopy to confirm their chemical integrity and assess their potential biological activities .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
